molecular formula C22H18N4O5 B14929707 4-{5-[(E)-({5-[(furan-2-ylmethyl)carbamoyl]-1-methyl-1H-pyrazol-4-yl}imino)methyl]furan-2-yl}benzoic acid

4-{5-[(E)-({5-[(furan-2-ylmethyl)carbamoyl]-1-methyl-1H-pyrazol-4-yl}imino)methyl]furan-2-yl}benzoic acid

Cat. No.: B14929707
M. Wt: 418.4 g/mol
InChI Key: YMTHWURKTAPBNL-UHFFFAOYSA-N
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Description

4-(5-{[(5-{[(2-FURYLMETHYL)AMINO]CARBONYL}-1-METHYL-1H-PYRAZOL-4-YL)IMINO]METHYL}-2-FURYL)BENZOIC ACID is a complex organic compound that features a benzoic acid core with multiple heterocyclic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-{[(5-{[(2-FURYLMETHYL)AMINO]CARBONYL}-1-METHYL-1H-PYRAZOL-4-YL)IMINO]METHYL}-2-FURYL)BENZOIC ACID typically involves multi-step organic reactions. The process begins with the preparation of the furan and pyrazole intermediates, followed by their coupling and subsequent functionalization to introduce the benzoic acid moiety. Key steps include:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the pyrazole ring: This involves the condensation of hydrazines with 1,3-diketones or similar compounds.

    Coupling reactions: The furan and pyrazole intermediates are coupled using reagents such as palladium catalysts in cross-coupling reactions.

    Functionalization: Introduction of the benzoic acid group through carboxylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

4-(5-{[(5-{[(2-FURYLMETHYL)AMINO]CARBONYL}-1-METHYL-1H-PYRAZOL-4-YL)IMINO]METHYL}-2-FURYL)BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The furan and pyrazole rings can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The compound can be reduced to form amines or alcohols depending on the reagents used.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amines or alcohols, and substituted aromatic compounds.

Scientific Research Applications

4-(5-{[(5-{[(2-FURYLMETHYL)AMINO]CARBONYL}-1-METHYL-1H-PYRAZOL-4-YL)IMINO]METHYL}-2-FURYL)BENZOIC ACID has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its complex structure and functional groups.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Possible applications in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(5-{[(5-{[(2-FURYLMETHYL)AMINO]CARBONYL}-1-METHYL-1H-PYRAZOL-4-YL)IMINO]METHYL}-2-FURYL)BENZOIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-{[(5-{[(2-FURYLMETHYL)AMINO]CARBONYL}-1-METHYL-1H-PYRAZOL-4-YL)IMINO]METHYL}-2-FURYL)BENZOIC ACID
  • 4-(5-{[(5-{[(2-THIENYLMETHYL)AMINO]CARBONYL}-1-METHYL-1H-PYRAZOL-4-YL)IMINO]METHYL}-2-FURYL)BENZOIC ACID
  • 4-(5-{[(5-{[(2-PYRIDYLMETHYL)AMINO]CARBONYL}-1-METHYL-1H-PYRAZOL-4-YL)IMINO]METHYL}-2-FURYL)BENZOIC ACID

Uniqueness

The uniqueness of 4-(5-{[(5-{[(2-FURYLMETHYL)AMINO]CARBONYL}-1-METHYL-1H-PYRAZOL-4-YL)IMINO]METHYL}-2-FURYL)BENZOIC ACID lies in its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C22H18N4O5

Molecular Weight

418.4 g/mol

IUPAC Name

4-[5-[[5-(furan-2-ylmethylcarbamoyl)-1-methylpyrazol-4-yl]iminomethyl]furan-2-yl]benzoic acid

InChI

InChI=1S/C22H18N4O5/c1-26-20(21(27)24-11-16-3-2-10-30-16)18(13-25-26)23-12-17-8-9-19(31-17)14-4-6-15(7-5-14)22(28)29/h2-10,12-13H,11H2,1H3,(H,24,27)(H,28,29)

InChI Key

YMTHWURKTAPBNL-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)N=CC2=CC=C(O2)C3=CC=C(C=C3)C(=O)O)C(=O)NCC4=CC=CO4

Origin of Product

United States

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